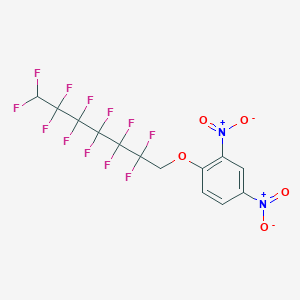
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane is a fluorinated organic compound characterized by the presence of a dinitrophenoxy group attached to a highly fluorinated heptane chain. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane typically involves the reaction of 2,4-dinitrophenol with a fluorinated heptane derivative. One common method is the nucleophilic substitution reaction where 2,4-dinitrophenol reacts with a fluorinated alkyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of fluorinated compounds. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro groups on the phenoxy ring.
Oxidation and Reduction: While the fluorinated heptane chain is resistant to oxidation and reduction, the dinitrophenoxy group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenoxy group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro groups to amino groups.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenoxy derivatives depending on the nucleophile used.
Oxidation: Oxidation of the phenoxy group can lead to the formation of quinones.
Reduction: Reduction of the nitro groups results in the formation of amino derivatives.
Aplicaciones Científicas De Investigación
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays due to its unique chemical properties.
Medicine: Explored for its potential as a drug delivery agent due to its stability and resistance to metabolic degradation.
Mecanismo De Acción
The mechanism of action of 7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane involves its interaction with nucleophiles through nucleophilic aromatic substitution. The electron-withdrawing nitro groups on the phenoxy ring make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution reaction. The fluorinated heptane chain provides stability and resistance to oxidative and reductive degradation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenoxy Ethanol: Similar in structure but with an ethanol group instead of a fluorinated heptane chain.
2,4-Dinitrophenyl Acetate: Contains an acetate group instead of a fluorinated heptane chain.
Uniqueness
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane is unique due to its highly fluorinated heptane chain, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials and stability under extreme conditions.
Propiedades
IUPAC Name |
1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F12N2O5/c14-8(15)10(18,19)12(22,23)13(24,25)11(20,21)9(16,17)4-32-7-2-1-5(26(28)29)3-6(7)27(30)31/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINBCMXPOAFIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2474099.png)
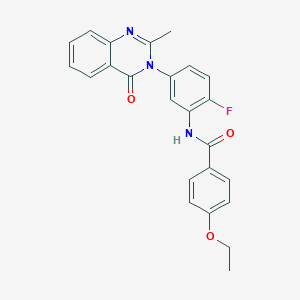


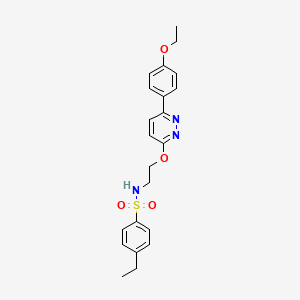
![4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2474107.png)
![2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2474110.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2474112.png)
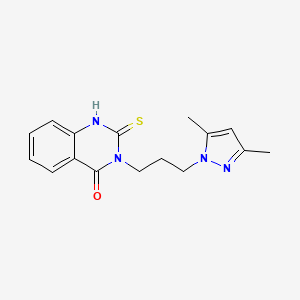
![N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2474115.png)
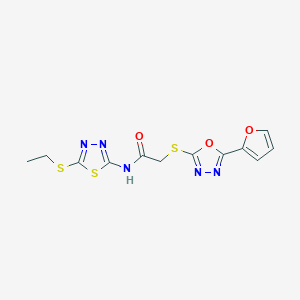
![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2474121.png)
![2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B2474122.png)
